molecular formula C5H8BrN B15124921 6-Bromo-3-azabicyclo[3.1.0]hexane

6-Bromo-3-azabicyclo[3.1.0]hexane

Katalognummer: B15124921
Molekulargewicht: 162.03 g/mol
InChI-Schlüssel: UMKRSNXAKMSWQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-azabicyclo[3.1.0]hexane is a heterocyclic compound that features a bicyclic structure with a bromine atom attached to the sixth carbon and a nitrogen atom incorporated into the ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method includes the reaction of bromoacetyl bromide with a suitable amine under basic conditions to form the bicyclic structure. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) with sodium bicarbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 6-azido-3-azabicyclo[3.1.0]hexane, while oxidation with hydrogen peroxide could form an N-oxide derivative .

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 6-Bromo-3-azabicyclo[3.1.0]hexane exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The bromine atom and the bicyclic structure allow it to fit into specific binding sites, inhibiting or modulating the activity of the target. The nitrogen atom can form hydrogen bonds or coordinate with metal ions, further stabilizing the interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile building block in synthetic chemistry and a valuable tool in drug discovery .

Eigenschaften

Molekularformel

C5H8BrN

Molekulargewicht

162.03 g/mol

IUPAC-Name

6-bromo-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H8BrN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2

InChI-Schlüssel

UMKRSNXAKMSWQP-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(C2Br)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.